N1-(2-methoxyphenethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all play a role. For example, the methoxy group in the compound is likely to influence its polarity .Scientific Research Applications
Transformations and Synthesis of Heterocyclic Compounds
Heterocyclic compounds, particularly those containing pyrazole and pyrimidine rings, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in drug development. For instance, transformations of methyl 3-dimethylamino-2-(1-methoxycarbonyl-4-oxo-4H-pyrido[1,2-a]pyrazin-3-yl)acrylate into imidazo-[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes demonstrate the synthetic versatility of pyrazine derivatives in creating complex heterocyclic frameworks (Kolar, Tiŝler, & Pizzioli, 1996).
Structural Characterization and Biological Activities
The structural characterization and exploration of biological activities of pyrazole derivatives have shown that these compounds can exhibit potent antitumor, antifungal, and antibacterial properties. This is highlighted in the synthesis and characterization of pyrazole derivatives, where the compounds’ structures were confirmed using various spectroscopic methods, and their biological activities were evaluated against several cancer cell lines and microbial strains (Titi et al., 2020).
Antagonistic Activities and Therapeutic Potential
Pyrazolopyrimidine derivatives have been identified as potent antagonists for specific receptors, demonstrating the potential therapeutic applications of these compounds. For instance, the structural refinement of pyrazolo[4,3-d]pyrimidine derivatives has led to the identification of highly potent and selective antagonists for the human A3 adenosine receptor, with implications for treating various diseases (Squarcialupi et al., 2016).
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds, such as isoxazolines and isoxazoles derived from pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, showcases the ongoing research into developing new molecules with potential applications in medicinal chemistry and beyond (Rahmouni et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-N'-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O4/c1-13-12-18(28(27-13)22-24-16-8-5-7-15(16)19(29)26-22)25-21(31)20(30)23-11-10-14-6-3-4-9-17(14)32-2/h3-4,6,9,12H,5,7-8,10-11H2,1-2H3,(H,23,30)(H,25,31)(H,24,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZMSDVSJKCYHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(=O)NCCC2=CC=CC=C2OC)C3=NC4=C(CCC4)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyphenethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide |
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